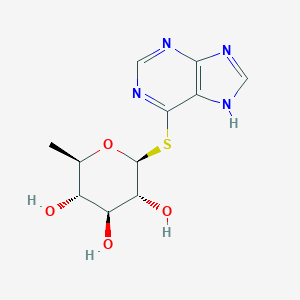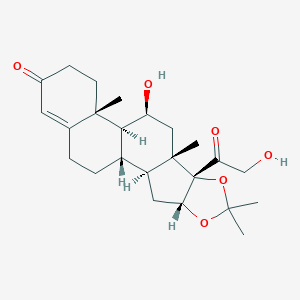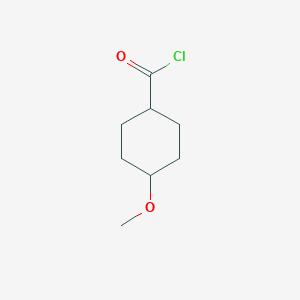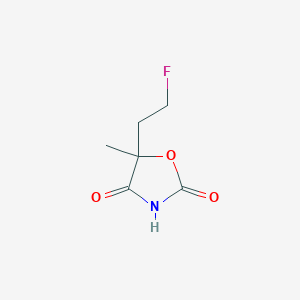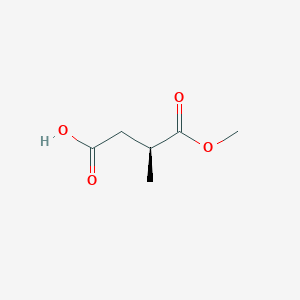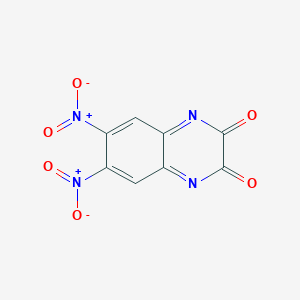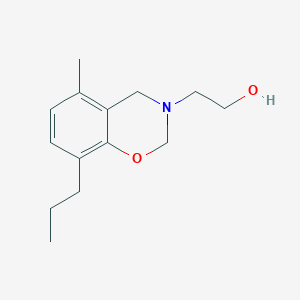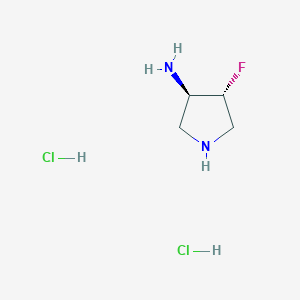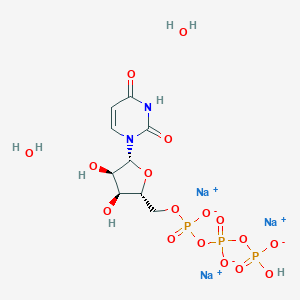
Trisodium uridine 5'-triphosphate dihydrate
Descripción general
Descripción
Trisodium uridine 5’-triphosphate dihydrate, also known as Uridine-5’-triphosphate trisodium salt, is used as an energy-rich precursor in the enzymatic biosynthesis of RNA . It is a potent vasodilator and induces contractile responses in some tissues .
Synthesis Analysis
Uridine 5’-triphosphate (UTP) is synthesized from uridine 5’-diphosphate (UDP) in the presence of the enzyme nucleoside diphosphate kinase (NDPK) . Plant cells have high uridine as UTP. UTP on amination results in the generation of CTP and is catalysed by enzyme CTP synthetase .Molecular Structure Analysis
Uridine-5’-triphosphate (UTP) is a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5’ position .Chemical Reactions Analysis
Uridine 5’-triphosphate trisodium salt solution has been used to increase the intracellular Ca2+ levels in rat primary tracheal epithelial cells . It has also been used as a nucleotide substrate to analyze the activity of MutT homologue 1 (MTH1) .Physical And Chemical Properties Analysis
Trisodium uridine 5’-triphosphate dihydrate has a molecular weight of 586.12 g/mol . It is soluble in water .Aplicaciones Científicas De Investigación
Application 1: Nucleic Acid Biosynthesis and Cell Signaling
- Summary of Application: Uridine 5’-triphosphate (UTP) and its diphosphate form (UDP) are used in studies on nucleic acid (RNA) biosynthesis and cell signaling . These nucleotides become substrates for enzymes such as RNA polymerases and GTPases .
- Methods of Application: In these studies, UTP and UDP are typically introduced into a biochemical system, such as a cell culture or a biochemical assay, and their effects on the system are observed .
- Results or Outcomes: The specific outcomes of these studies can vary widely, depending on the system being studied and the specific research question .
Application 2: Vasodilatory Effects and Ion Transport
- Summary of Application: UTP has been used to study its vasodilatory effects on the skeletal muscle cells of diabetic patients . It has also been used as a purinergic agonist to study ion transport functions of P2Y2 receptors on rat basolateral membranes .
- Methods of Application: In these studies, UTP is typically applied to the cells or tissues being studied, and its effects on vasodilation or ion transport are observed .
- Results or Outcomes: The specific outcomes of these studies can vary, but they generally involve changes in vasodilation or ion transport in response to UTP .
Application 3: Intracellular Calcium Concentration Studies
- Summary of Application: UTP has been used to study intracellular calcium concentration in alveolar type II (AT2) cells .
- Methods of Application: In these studies, UTP is typically applied to the cells and its effects on intracellular calcium concentration are observed .
- Results or Outcomes: The specific outcomes of these studies can vary, but they generally involve changes in intracellular calcium concentration in response to UTP .
Application 4: In Vitro Kinase Assays
- Summary of Application: UTP has also been used as a phosphate donor for in vitro kinase assays using deoxycytidine kinase (DCK) or whole cell lysates .
- Methods of Application: In these studies, UTP is typically introduced into a biochemical system, such as a cell culture or a biochemical assay, and its effects on the system are observed .
- Results or Outcomes: The specific outcomes of these studies can vary widely, depending on the system being studied and the specific research question .
Application 5: Vasodilatory Studies
- Summary of Application: Uridine-5′-triphosphate trisodium salt is used as a potent vasodilator .
- Methods of Application: In these studies, UTP is typically applied to the cells or tissues being studied, and its effects on vasodilation are observed .
- Results or Outcomes: The specific outcomes of these studies can vary, but they generally involve changes in vasodilation in response to UTP .
Application 6: Ion Transport Studies
- Summary of Application: Uridine-5′-triphosphate trisodium salt induces contractile responses in some tissues and is used to study ion transport functions .
- Methods of Application: In these studies, UTP is typically applied to the cells or tissues being studied, and its effects on ion transport are observed .
- Results or Outcomes: The specific outcomes of these studies can vary, but they generally involve changes in ion transport in response to UTP .
Application 7: Intracellular Calcium Concentration Studies
- Summary of Application: UTP has been used to study intracellular calcium concentration in alveolar type II (AT2) cells .
- Methods of Application: In these studies, UTP is typically applied to the cells and its effects on intracellular calcium concentration are observed .
- Results or Outcomes: The specific outcomes of these studies can vary, but they generally involve changes in intracellular calcium concentration in response to UTP .
Application 8: In Vitro Kinase Assays
- Summary of Application: UTP has also been used as a phosphate donor for in vitro kinase assays using deoxycytidine kinase (DCK) or whole cell lysates .
- Methods of Application: In these studies, UTP is typically introduced into a biochemical system, such as a cell culture or a biochemical assay, and its effects on the system are observed .
- Results or Outcomes: The specific outcomes of these studies can vary widely, depending on the system being studied and the specific research question .
Application 9: Vasodilatory Studies
- Summary of Application: Uridine-5′-triphosphate trisodium salt is used as a potent vasodilator .
- Methods of Application: In these studies, UTP is typically applied to the cells or tissues being studied, and its effects on vasodilation are observed .
- Results or Outcomes: The specific outcomes of these studies can vary, but they generally involve changes in vasodilation in response to UTP .
Application 10: Ion Transport Studies
- Summary of Application: Uridine-5′-triphosphate trisodium salt induces contractile responses in some tissues and is used to study ion transport functions .
- Methods of Application: In these studies, UTP is typically applied to the cells or tissues being studied, and its effects on ion transport are observed .
- Results or Outcomes: The specific outcomes of these studies can vary, but they generally involve changes in ion transport in response to UTP .
Safety And Hazards
Direcciones Futuras
Uridine 5’-triphosphate has been used in a study to show that fluoxetine (FLX), mediates its anti-depressive effect by increasing the gliotransmission of adenosine 5’-triphosphate (ATP) . It also has roles in mediating responses by extracellular binding to the P2Y receptors of cells . Its applications in pathogen defense and injury repair are still being investigated .
Propiedades
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.3Na.2H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;2*1H2/q;3*+1;;/p-3/t4-,6-,7-,8-;;;;;/m1...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYVKLDQLQZXKH-GTIFRNKBSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2Na3O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium uridine 5'-triphosphate dihydrate | |
CAS RN |
116295-90-0 | |
| Record name | Trisodium uridine 5'-triphosphate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116295900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRISODIUM URIDINE 5'-TRIPHOSPHATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05161190OB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



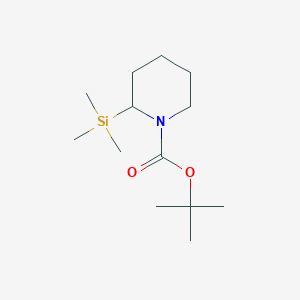
![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)

